molecular formula C11H15Cl2N3O3S B14328616 2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide CAS No. 98570-57-1

2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide

Cat. No.: B14328616
CAS No.: 98570-57-1
M. Wt: 340.2 g/mol
InChI Key: UYCVAKUDCCOUPY-UHFFFAOYSA-N
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Description

2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties

Preparation Methods

The synthesis of 2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide involves several steps. The starting materials typically include 2,4-dichlorobenzenesulfonyl chloride and N,N-diethylhydrazinecarboxamide. The reaction conditions often require the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Chemical Reactions Analysis

2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.

    Biology: The compound is studied for its potential antibacterial properties, making it a candidate for developing new antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and other diseases.

    Industry: It is used in the production of various chemical products, including dyes and pigments.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. The compound inhibits the activity of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication, ultimately resulting in the death of the bacterial cells .

Comparison with Similar Compounds

2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide can be compared with other sulfonamide compounds such as sulfamethazine and sulfadiazine. While all these compounds share a common sulfonamide functional group, this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. For example, sulfamethazine is primarily used in veterinary medicine, whereas sulfadiazine is used in combination with pyrimethamine to treat toxoplasmosis .

Properties

CAS No.

98570-57-1

Molecular Formula

C11H15Cl2N3O3S

Molecular Weight

340.2 g/mol

IUPAC Name

2,4-dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzenesulfonamide

InChI

InChI=1S/C11H15Cl2N3O3S/c1-3-16(4-2)20(18,19)10-5-7(11(17)15-14)8(12)6-9(10)13/h5-6H,3-4,14H2,1-2H3,(H,15,17)

InChI Key

UYCVAKUDCCOUPY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NN)Cl)Cl

Origin of Product

United States

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